Lansoprazole is a substituted benzimidazole belonging to the proton pump inhibitor (PPI) class of drugs. [, , , , , , ] PPIs like Lansoprazole are commonly used in treating acid-related disorders by inhibiting the H+/K+-ATPase enzyme system found in gastric parietal cells. [, , , , , , , ]
N-methyl Lansoprazole is a derivative of Lansoprazole investigated for its potential as a Positron Emission Tomography (PET) imaging agent for tau proteins. [, ] Tau proteins are implicated in neurodegenerative diseases like Alzheimer's disease. [, ]
Destrifluoroethoxy Lansoprazole is a derivative of Lansoprazole, a well-known proton pump inhibitor used primarily for the treatment of gastric acid-related disorders. This compound, identified by its Chemical Abstracts Service number 60524-97-2, is characterized by the removal of a trifluoroethoxy group from the parent compound, Lansoprazole. The modification aims to enhance pharmacological properties and reduce side effects associated with traditional proton pump inhibitors.
Destrifluoroethoxy Lansoprazole is classified as a small molecule pharmaceutical compound. It falls under the category of investigational drugs, with ongoing research to explore its efficacy and safety in clinical settings. The compound's structure and properties are closely related to those of Lansoprazole, which is utilized in various therapeutic applications, including the treatment of duodenal ulcers and gastroesophageal reflux disease.
The synthesis of Destrifluoroethoxy Lansoprazole typically involves chemical modifications to the Lansoprazole molecule. The primary method includes:
The synthesis must be carefully controlled to ensure high yield and purity, as impurities can affect pharmacological activity.
Destrifluoroethoxy Lansoprazole retains a similar core structure to Lansoprazole but lacks the trifluoroethoxy substituent. Its molecular formula can be derived from that of Lansoprazole:
The structural modifications impact its interaction with biological targets, potentially enhancing absorption and efficacy.
Destrifluoroethoxy Lansoprazole undergoes several chemical reactions typical for proton pump inhibitors:
These reactions are crucial for its mechanism of action, allowing it to effectively reduce gastric acidity.
Destrifluoroethoxy Lansoprazole functions by inhibiting the H,K-ATPase enzyme in gastric parietal cells. The mechanism involves:
Research indicates that this mechanism is effective for up to 24 hours post-administration due to the stable nature of the covalent bond formed with the enzyme .
Destrifluoroethoxy Lansoprazole exhibits several notable physical and chemical properties:
These properties influence formulation strategies for oral administration and impact bioavailability.
Destrifluoroethoxy Lansoprazole is primarily studied for its potential applications in treating gastrointestinal disorders similar to those treated by Lansoprazole. Ongoing research focuses on:
Lansoprazole (CAS 103577-45-3) contains a trifluoroethoxy group (–OCH₂CF₃) at the 4-position of its pyridine ring, essential for proton pump inhibition. Destrifluoroethoxy lansoprazole lacks this moiety, replacing it with a hydrogen atom (Fig. 1). This modification abolishes its pharmacological activity but retains the core benzimidazole-sulfinylpyridine scaffold [9] [10]. The molecular weight reduction from 369.36 g/mol (lansoprazole) to 271.34 g/mol reflects this deletion [3] [5]. Despite inactivity, its structural similarity enables it to mimic the chromatographic behavior and degradation pathways of lansoprazole, making it invaluable for analytical method development [1] [10].
Destrifluoroethoxy lansoprazole arises during lansoprazole synthesis through three primary pathways:
Table 1: Origins of Destrifluoroethoxy Lansoprazole in Pharmaceutical Contexts
Source Type | Formation Mechanism | Impact on Drug Quality |
---|---|---|
Synthetic Intermediate | Incomplete alkylation of pyridine precursor | Requires purification to <0.15% (ICH) |
Degradation Product | Hydrolysis of the C–O bond under acidic pH | Indicates stability issues in formulation |
Metabolic Byproduct | Hepatic demethylation | Not a drug impurity but reference standard |
As a pharmacopeial-specified impurity, it is monitored at thresholds as low as 0.10% in active pharmaceutical ingredients (APIs) to ensure final product safety [3] [9].
Global pharmacopeias (USP, EP) mandate strict control of destrifluoroethoxy lansoprazole due to its potential co-elution with active isomers and related compounds. It is formally recognized as:
Formation Pathways and Synthetic Relevance
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7